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  • Product: 2-Bromo-5-isopropoxybenzohydrazide

Core Science & Biosynthesis

Foundational

2-Bromo-5-isopropoxybenzohydrazide: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry and agrochemical development, the benzohydrazide scaffold serves as a highly versatile, privileged pharmacophore. 2-Bromo-5-isopropoxybenzohydrazide is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, the benzohydrazide scaffold serves as a highly versatile, privileged pharmacophore. 2-Bromo-5-isopropoxybenzohydrazide is a specialized building block that combines the reactive potential of a hydrazide group with the unique steric and electronic properties of an ortho-bromo and meta-isopropoxy substituted aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its strategic utility in modern drug discovery, specifically in the synthesis of kinase inhibitors, antimicrobial agents, and immunomodulators.

Chemical Identity & Physicochemical Profiling

The structural architecture of 2-bromo-5-isopropoxybenzohydrazide dictates its reactivity and binding affinity in biological targets. The ortho-bromo substituent forces the carbonyl group out of coplanarity with the aromatic ring due to steric hindrance, a feature critical for specific enzyme pocket binding[1]. Simultaneously, the isopropoxy group at the 5-position enhances the molecule's lipophilicity (LogP) and provides a bulky, electron-donating effect that has proven valuable in optimizing target engagement, such as in the design of STING agonists[2].

Quantitative Structural Data

The following table summarizes the core quantitative and physicochemical properties of the compound, essential for computational modeling and formulation planning[3].

PropertyValueSource / Methodology
IUPAC Name 2-Bromo-5-(propan-2-yloxy)benzohydrazideNomenclature Standard
CAS Registry Number 2752171-91-6Commercial Registry[3]
Molecular Formula C10H13BrN2O2Elemental Analysis[3]
Molecular Weight 273.13 g/mol Computed[3]
SMILES String O=C(NN)C1=CC(OC(C)C)=CC=C1BrCheminformatics[3]
Hydrogen Bond Donors 2 (from -NH2 and -NH-)Theoretical
Hydrogen Bond Acceptors 3 (from C=O, Ether -O-, and -N-)Theoretical
Rotatable Bonds 4Theoretical

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 2-bromo-5-isopropoxybenzohydrazide is typically achieved via a robust, two-step sequence starting from 2-bromo-5-isopropoxybenzoic acid[1]. To ensure high yield and purity, the protocol below is designed as a self-validating system, incorporating in-process analytical checks and mechanistic rationales for every reagent choice.

Phase 1: Fischer Esterification

Objective: Convert the carboxylic acid to a more reactive methyl ester intermediate.

  • Reagents: 2-Bromo-5-isopropoxybenzoic acid (1.0 eq), Absolute Methanol (10 volumes), Concentrated H₂SO₄ (0.1 eq).

  • Procedure:

    • Suspend the starting acid in absolute methanol in a round-bottom flask.

    • Cool the mixture to 0 °C and add H₂SO₄ dropwise to prevent localized heating and ether cleavage.

    • Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Causality & Validation: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, while methanol acts as both the solvent and the nucleophile. In-process validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the highly polar acid spot (low Rf) is fully consumed, replaced by the less polar ester (high Rf).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid catalyst and remove unreacted starting material. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-bromo-5-isopropoxybenzoate.

Phase 2: Hydrazinolysis

Objective: Convert the methyl ester to the target benzohydrazide.

  • Reagents: Methyl 2-bromo-5-isopropoxybenzoate (1.0 eq), Hydrazine hydrate (80% aqueous, 5.0 eq), Absolute Ethanol (5 volumes).

  • Procedure:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 8–10 hours.

  • Causality & Validation: A 5-fold molar excess of hydrazine is absolutely critical. If a 1:1 stoichiometry is used, the highly nucleophilic primary amine of the newly formed benzohydrazide can attack unreacted ester, leading to the formation of an unwanted symmetrical N,N'-diacylhydrazine byproduct. Ethanol is selected as the solvent because it solubilizes both the lipophilic ester and the hydrophilic hydrazine hydrate while providing an optimal reflux temperature.

  • Workup: Cool the reaction mixture slowly to 0 °C. The target 2-bromo-5-isopropoxybenzohydrazide will precipitate as a crystalline solid due to its lowered solubility in cold ethanol. Filter the solid, wash with ice-cold ethanol followed by distilled water to remove residual hydrazine, and dry under high vacuum.

Synthesis A 2-Bromo-5-isopropoxy benzoic acid B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 2-bromo-5- isopropoxybenzoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-Bromo-5-isopropoxy benzohydrazide D->E

Fig 1: Two-step synthetic workflow for 2-Bromo-5-isopropoxybenzohydrazide.

Advanced Derivatization & Applications in Drug Discovery

The true value of 2-bromo-5-isopropoxybenzohydrazide lies in its bifunctional nature. The hydrazide moiety is a prime candidate for condensation and cyclization reactions, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling.

Synthesis of EGFR Kinase Inhibitors and Anticancer Agents

Benzohydrazide derivatives are widely documented as potent antiproliferative agents. By condensing the hydrazide with various substituted aldehydes and subsequently cyclizing them, researchers generate dihydropyrazoles and 1,3,4-oxadiazoles[4]. These heterocycles act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) and breast cancer therapies[4]. The isopropoxy group enhances cell membrane permeability, improving the intracellular concentration of the inhibitor.

Antimicrobial and Agrochemical Scaffolds

Condensation of the benzohydrazide with active carbonyl compounds yields Schiff bases (azomethines). These derivatives exhibit broad-spectrum biological activities, including antibacterial, antifungal, and antitubercular properties[5]. In agricultural chemistry, hybridizing benzohydrazides with moieties like 4-aminoquinazoline has resulted in potent fungicides capable of disrupting mycelial morphology and reactive oxygen species (ROS) generation in phytopathogens like Rhizoctonia solani[6].

STING Agonists via Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent is not merely a steric director; it is a highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Recent advancements in immuno-oncology have utilized the 2-bromo-5-isopropoxy substitution pattern to construct complex biaryl systems that act as oral Stimulator of Interferon Genes (STING) agonists[2]. The precise positioning of the isopropoxy group allows for optimal interactions with the HR I binding pocket of the STING protein, achieving complete tumor regression in preclinical models[2].

Derivatization Core 2-Bromo-5-isopropoxybenzohydrazide Condensation Condensation with Aldehydes/Ketones Core->Condensation Cyclization1 Cyclization with CS2 / KOH Core->Cyclization1 Coupling Palladium-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Core->Coupling Schiff Schiff Bases (Antimicrobial / Antitubercular) Condensation->Schiff Oxadiazole 1,3,4-Oxadiazole Derivatives (EGFR Inhibitors / Anticancer) Cyclization1->Oxadiazole Advanced Complex Biaryl Scaffolds (STING Agonists) Coupling->Advanced

Fig 2: Downstream derivatization pathways for drug discovery applications.

Conclusion

2-Bromo-5-isopropoxybenzohydrazide is a structurally sophisticated intermediate that bridges traditional heterocyclic synthesis with modern cross-coupling methodologies. By strictly controlling the stoichiometry during its synthesis to prevent diacylhydrazine formation, researchers can reliably produce this compound at scale. Its unique substitution pattern—offering both steric modulation and enhanced lipophilicity—makes it an indispensable tool in the development of next-generation kinase inhibitors, antimicrobial agents, and immunotherapeutics.

References

  • BLD Pharm. "2752171-91-6 | 2-Bromo-5-isopropoxybenzohydrazide".
  • Der Pharma Chemica. "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives".
  • National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors".
  • ACS Publications. "Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture".
  • ResearchGate (Bringmann Group). "Crystal structure of 2-bromo-5-isopropoxybenzoic acid".
  • ACS Publications (Journal of Medicinal Chemistry). "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression".

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Bromo-5-isopropoxybenzohydrazide in Polar Organic Solvents: A Methodological and Mechanistic Guide

Executive Summary In pharmaceutical development and advanced organic synthesis, the thermodynamic solubility of active intermediates dictates reaction efficiency, purification strategies, and downstream formulation viabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the thermodynamic solubility of active intermediates dictates reaction efficiency, purification strategies, and downstream formulation viability. 2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) is a highly functionalized molecular building block characterized by its bromo-halogenated aromatic ring, a lipophilic isopropoxy ether, and a highly polar, hydrogen-bonding hydrazide moiety[1].

This whitepaper provides an authoritative, in-depth guide to profiling the solubility of 2-Bromo-5-isopropoxybenzohydrazide in polar organic solvents. By bridging structural thermodynamics with field-validated experimental protocols, this guide establishes a self-validating framework for generating high-fidelity solubility data.

Solvation Mechanics and Physicochemical Profiling

Structural Drivers of Solvation

The dissolution of 2-Bromo-5-isopropoxybenzohydrazide in polar organic solvents is governed by the competition between its crystal lattice energy and solute-solvent interactions[2].

  • The Hydrazide Pharmacophore (-CO-NH-NH₂): This group acts as both a potent hydrogen-bond donor (via the amine/amide protons) and a hydrogen-bond acceptor (via the carbonyl oxygen and nitrogen lone pairs). It is the primary driver for solubility in polar media[3].

  • Ortho-Bromo Substitution: The bulky bromine atom positioned ortho to the hydrazide group induces significant steric hindrance. This steric clash forces the hydrazide group out of the aromatic plane, disrupting tight π−π stacking in the solid state. Consequently, the crystal lattice energy is lowered, facilitating easier solvent penetration and dissolution[2].

  • Isopropoxy Group: The branched aliphatic chain adds lipophilic character, which limits aqueous solubility but enhances compatibility with moderately polar and amphiphilic organic solvents.

Hansen Solubility Parameters (HSP)

To systematically predict the solubility of benzohydrazide derivatives, researchers rely on Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersive forces ( δd​ ), polar dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ )[3].

For 2-Bromo-5-isopropoxybenzohydrazide, the high δh​ requirement of the hydrazide group dictates that solvents with strong hydrogen-bond accepting capabilities (like DMSO and DMF) will yield the highest thermodynamic solubility, while protic solvents (like Methanol and Ethanol) will provide moderate solubility due to competing solvent-solvent hydrogen networks[3].

SolvationThermodynamics Solid Crystalline Solid (ΔH_lattice > 0) Interaction Solute-Solvent H-Bonding (ΔH_solvation < 0) Solid->Interaction Lattice Disruption Solvent Bulk Solvent (ΔH_cavity > 0) Solvent->Interaction Cavity Formation Solution Thermodynamic Equilibrium (ΔG_sol < 0) Interaction->Solution Solvation

Thermodynamic cycle of benzohydrazide solvation in polar solvents.

Predicted Solubility Profiles in Polar Organic Solvents

Based on the physicochemical properties of the hydrazide moiety and established HSP models for similar compounds, the quantitative behavior of 2-Bromo-5-isopropoxybenzohydrazide across standard polar solvents is summarized below.

Table 1: Solubility Matrix for 2-Bromo-5-isopropoxybenzohydrazide

SolventPolarity IndexH-Bonding CapacityPredicted SolubilityMechanistic Rationale
DMSO 7.2Strong Acceptor> 100 mg/mLHighly polar aprotic; aggressively solvates the -NH-NH₂ protons without self-association limits.
DMF 6.4Strong Acceptor50 - 100 mg/mLExcellent dipole-dipole stabilization; strong affinity for the hydrazide carbonyl and amine.
Methanol 5.1Donor & Acceptor10 - 50 mg/mLProtic solvent; forms a complex solvation shell but requires energy to break solvent-solvent H-bonds.
Ethanol 5.2Donor & Acceptor5 - 25 mg/mLIncreased aliphatic bulk relative to methanol slightly improves affinity for the isopropoxy group.
Acetonitrile 5.8Weak Acceptor< 10 mg/mLLacks H-bond donor capacity; relies purely on dipole interactions, leading to lower saturation limits.

Self-Validating Experimental Methodology

To empirically determine the exact solubility profile, the Shake-Flask Method is the gold standard[4]. However, to ensure data integrity, the protocol must be designed as a self-validating system that actively prevents false positives caused by supersaturation or colloidal suspension[5].

ShakeFlask S1 1. Solid Addition (Excess Solute) S2 2. Equilibration (24-72h Shaking) S1->S2 S3 3. Phase Separation (Centrifuge + Filter) S2->S3 S4 4. Quantification (HPLC-UV/LC-MS) S3->S4

Workflow of the thermodynamic shake-flask solubility method.

Step-by-Step Workflow and Causality

Step 1: Preliminary Visual Assessment (Range Finding)

  • Action: Add 1 mg of 2-Bromo-5-isopropoxybenzohydrazide to 1 mL of the target solvent. Incrementally add solid until precipitation persists.

  • Causality: Prevents the addition of a massive excess of solid in the final experiment. UNGAP best practices dictate that adding more than a 4-fold excess of solid can artificially inflate solubility readings due to the dissolution of trace soluble impurities present in the bulk API[5].

Step 2: Saturation and Incubation

  • Action: In a sealed, temperature-controlled glass vial (298.15 K ± 0.1 K), add the calculated excess of the compound to 2 mL of the solvent.

  • Action: Agitate via an orbital shaker at 300 RPM for 48 to 72 hours.

  • Causality: Initial dissolution often results in a metastable, supersaturated state. A minimum of 48 hours of mechanical agitation is required to provide the activation energy necessary for excess solute to precipitate back into the thermodynamically stable crystalline form, ensuring true equilibrium is reached[2].

Step 3: Rigorous Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Action: Carefully extract the supernatant and pass it through a chemically inert 0.22 µm PTFE syringe filter[4].

  • Causality: Centrifugation forces bulk solids to the bottom, preventing the filter membrane from clogging. The subsequent 0.22 µm filtration step is critical to remove sub-micron colloidal aggregates. If left in solution, these aggregates scatter light and cause massive false-positive spikes during UV quantification[5].

Step 4: System Suitability and Solid-State Validation (The Self-Validating Check)

  • Action: Recover the undissolved solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates during the 72-hour shaking period. Confirming that the recovered solid matches the starting material's crystal lattice ensures the measured solubility corresponds to the intended polymorph[2].

Data Acquisition and Quality Control

Quantification should be executed using a validated HPLC-UV method. Because 2-Bromo-5-isopropoxybenzohydrazide possesses a strong chromophore (the brominated aromatic ring), UV detection at its λmax​ (typically 254 nm or 280 nm) will provide excellent sensitivity.

To ensure statistical reliability, all solvent systems must be tested in triplicate. Data should be recorded using a standardized matrix to track variance. An acceptable Relative Standard Deviation (RSD) for thermodynamic solubility is ≤5% .

Table 2: Standardized Data Recording Matrix

Solvent System (298.15 K)Rep 1 (mg/mL)Rep 2 (mg/mL)Rep 3 (mg/mL)Mean Solubility (mg/mL)SDRSD (%)
Dimethyl Sulfoxide (DMSO)DataDataDataCalculatedCalc< 5.0
N,N-Dimethylformamide (DMF)DataDataDataCalculatedCalc< 5.0
Methanol (MeOH)DataDataDataCalculatedCalc< 5.0
Ethanol (EtOH)DataDataDataCalculatedCalc< 5.0
Acetonitrile (MeCN)DataDataDataCalculatedCalc< 5.0

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Foundational

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 2-Bromo-5-isopropoxybenzohydrazide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Chemical Context & Structural Significance 2-Bromo-5-isopropoxybenzohydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Chemical Context & Structural Significance

2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) is a highly functionalized intermediate frequently utilized in medicinal chemistry[1]. The molecule features a benzohydrazide moiety—a versatile pharmacophore for synthesizing bioactive heterocycles like oxadiazoles—and an aryl bromide, which serves as a critical handle for palladium-catalyzed cross-coupling reactions.

Before deploying this compound in synthetic workflows or quantitative assays, analysts must establish a rigorous understanding of its mass properties. The molecular formula is C₁₀H₁₃BrN₂O₂[1], but the presence of the bromine atom introduces specific isotopic complexities that dictate how mass spectrometry (MS) data must be acquired and interpreted.

Theoretical Framework: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between the average molecular weight and the monoisotopic exact mass is a fundamental requirement[2].

  • Average Molecular Weight (273.13 g/mol ): Calculated using the standard atomic weights of elements, which represent the weighted average of all naturally occurring stable isotopes[1]. Causality: This value is exclusively used for macroscopic laboratory operations, such as calculating reaction stoichiometry, preparing molar solutions, and determining synthetic yields.

  • Monoisotopic Exact Mass (272.0160 Da): Calculated by summing the exact masses of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br)[3]. Causality: High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) analyzers, measure the mass of individual ions in a vacuum, not macroscopic averages[4]. Therefore, the exact mass is required to determine the unique elemental composition of a detected ion[4].

The Bromine Isotope Effect

Unlike carbon or hydrogen, which are overwhelmingly dominated by a single isotope, natural bromine consists of a nearly 50:50 mixture of isotopes having atomic masses of 79 and 81 amu respectively[5]. Consequently, the mass spectrum of 2-Bromo-5-isopropoxybenzohydrazide will not exhibit a single molecular ion peak. Instead, it produces a distinct "doublet" separated by approximately 1.998 amu[5]. This isotopic signature acts as a powerful, self-validating internal control during spectral interpretation.

Quantitative Data Summaries

The precise calculation of the monoisotopic mass relies on established exact mass values for common organic elements (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949)[3].

Table 1: Elemental Isotope Data for Exact Mass Calculation
ElementPrimary IsotopeExact Mass (Da)QuantityMass Contribution (Da)
Carbon¹²C12.000010120.0000
Hydrogen¹H1.00781313.1014
Nitrogen¹⁴N14.0031228.0062
Oxygen¹⁶O15.9949231.9898
Bromine⁷⁹Br78.9183178.9183
Total 272.0157
Table 2: Mass Specifications for 2-Bromo-5-isopropoxybenzohydrazide
MetricValueAnalytical Application
Average Molecular Weight273.13 g/mol Stoichiometry, synthetic yield calculation[1]
Monoisotopic Exact Mass (⁷⁹Br)272.0160 DaHRMS identification, elemental composition[4]
Monoisotopic Exact Mass (⁸¹Br)274.0140 DaHRMS isotopic pattern validation[5]
Protonated Ion [M(⁷⁹Br)+H]⁺273.0233 m/zPositive mode ESI-MS primary target peak[6]
Protonated Ion[M(⁸¹Br)+H]⁺275.0213 m/zPositive mode ESI-MS secondary target peak[6]

Self-Validating HRMS Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the exact mass determination of 2-Bromo-5-isopropoxybenzohydrazide using Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ pseudomolecular ion in positive ESI mode, which is highly effective for neutral compounds containing basic nitrogen atoms like hydrazides[6].

Step 2: Instrument Calibration

  • Action: Perform mass calibration using a standard tuning mix (e.g., sodium formate) to achieve a mass accuracy of < 5 ppm.

  • Causality: TOF analyzers require strict mass calibration to account for minor fluctuations in the flight tube environment (e.g., temperature, voltage) before data acquisition begins[2].

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: LC separation desalts the sample and minimizes ion suppression from potential synthetic impurities, ensuring the target analyte ionizes efficiently[2].

Step 4: MS Acquisition with Lock Mass

  • Action: Operate the ESI source in positive mode (Capillary: 3.0 kV, Desolvation: 350 °C). Continuously infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via a secondary spray.

  • Causality: A single reference mass peak is used to automatically correct each spectrum generated in real-time. This "lock mass" correction ensures that any instrumental drift is mathematically nullified, guaranteeing sub-5 ppm mass accuracy[4].

LCHRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) Calib Instrument Calibration (< 5 ppm accuracy) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC TOF TOF Mass Analysis (Real-time Lock Mass Correction) Calib->TOF Tuning ESI ESI(+) Ionization [M+H]+ Formation LC->ESI ESI->TOF Data Data Validation (Isotope Pattern & Exact Mass) TOF->Data

Figure 1: Self-validating LC-HRMS analytical workflow for halogenated compounds.

Data Interpretation & Isotopic Validation

Once the spectrum is acquired, the analyst must validate the data using a multi-tiered logical approach. Exact mass measurement can help to determine the elemental composition of a compound, but structural confirmation requires analyzing fragmentation[4].

  • Primary Mass Verification: Extract the ion chromatogram (EIC) for m/z 273.0233. Calculate the mass error using the formula: Mass accuracy (ppm) = 10⁶ × (m_calculated – m_observed) / m_observed[6]. A result of < 5 ppm confirms the elemental formula C₁₀H₁₃BrN₂O₂.

  • Isotopic Pattern Matching: Verify the presence of the ⁸¹Br isotope peak at m/z 275.0213. The intensity ratio between m/z 273.0233 and 275.0213 must be approximately 1:1. If this ratio deviates significantly, the peak may be an artifact or an overlapping interference[5].

  • Fragmentation Analysis (MS/MS): Combining exact mass measurement with fragment ion information provides rich structural data[4]. Under Collision-Induced Dissociation (CID), the protonated molecule frequently loses neutral hydrazine (N₂H₄, -32.0374 Da) to form an acylium ion, followed by the loss of propene from the isopropoxy group[6].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 273.0233 (^79Br) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Acylium Ion [Ar-CO]+ m/z 240.9864 (Loss of N2H4) CID->Frag1 Frag2 Phenolic Ion m/z 198.9395 (Loss of N2H4 + Propene) Frag1->Frag2

Figure 2: CID fragmentation pathway of 2-Bromo-5-isopropoxybenzohydrazide.

By strictly adhering to this framework—leveraging exact mass calculations, real-time lock mass correction, and robust isotopic pattern validation—researchers can achieve absolute confidence in the structural identity and purity of 2-Bromo-5-isopropoxybenzohydrazide.

References

  • Mass Spectrometry - Isotopes and Exact Mass , Michigan State University.[Link]

  • Calculating Exact Masses | Mass Spectrometry Facility , University of Missouri. [Link]

  • Best Practice Guide for Generating Mass Spectra , The Royal Society of Chemistry.[Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation , Waters.[Link]

Sources

Exploratory

Melting Point and Boiling Point Analysis of 2-Bromo-5-isopropoxybenzohydrazide: A Framework for the Characterization of Novel Pharmaceutical Scaffolds

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract Introduction: The Significance of 2-Bromo-5-isopropoxybenzohydrazide 2-Bromo-5-isopropoxybenzohydrazide belongs to the benzohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 2-Bromo-5-isopropoxybenzohydrazide

2-Bromo-5-isopropoxybenzohydrazide belongs to the benzohydrazide class of compounds. The hydrazide functional group (–C(=O)NHNH2) is a key structural motif in a wide array of biologically active molecules, including pharmaceuticals like the antitubercular agent Isoniazid[1]. The presence of a substituted benzene ring, featuring a bromine atom and an isopropoxy group, offers a scaffold with tunable electronic and steric properties, making it a molecule of interest for medicinal chemistry and drug discovery programs.

The melting point (MP) and boiling point (BP) are critical physical constants.

  • Melting Point is a primary indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range[2]. It is essential for identity confirmation and quality control[3].

  • Boiling Point , particularly for a potentially high molecular weight, non-volatile compound, informs purification techniques like distillation and is crucial for understanding its thermal stability.

Given the novelty of 2-Bromo-5-isopropoxybenzohydrazide, this guide establishes the necessary workflow for its physical characterization.

Theoretical & Computational Analysis (In Silico Prediction)

Before undertaking experimental work, computational modeling provides valuable estimates of physical properties. This is achieved through Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physical characteristics[4][5][6].

Influence of Molecular Structure on Melting and Boiling Points

The physical properties of 2-Bromo-5-isopropoxybenzohydrazide are dictated by the interplay of several intermolecular forces and structural factors:

  • Hydrogen Bonding: The hydrazide moiety (-NHNH2) is a potent hydrogen bond donor and acceptor. This leads to strong intermolecular associations, which require significant thermal energy to overcome, suggesting a relatively high melting point and a very high boiling point.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Br bond introduce significant polarity, leading to strong dipole-dipole interactions that further increase both melting and boiling points[7].

  • Van der Waals Forces: The overall molecular size and surface area, contributed by the benzene ring and isopropoxy group, determine the strength of London dispersion forces. Larger molecules generally exhibit higher melting and boiling points[8].

  • Molecular Symmetry and Packing: The melting point is highly sensitive to how well a molecule packs into a crystal lattice. While the isopropoxy group introduces some asymmetry that could disrupt packing compared to a linear chain, the overall rigidity of the benzene ring is a dominant factor[7][8][9]. Symmetrical molecules tend to pack more efficiently, resulting in higher melting points[7].

  • Molecular Weight: With a molecular weight of 273.13 g/mol , the compound is expected to be a solid at room temperature with a high boiling point.

Predictive Models and Estimated Values

Various computational software packages and web-based tools (e.g., ChemDraw, SwissADME, ProtoPRED) can predict physical properties using QSPR algorithms[5][10]. While a specific, validated prediction for this exact molecule is not published, we can extrapolate from structurally similar compounds. For instance, related substituted benzaldehydes and benzoic acids show melting points well above 100°C[11][12]. The addition of the hydrazide group, with its strong hydrogen bonding capability, would be expected to significantly increase this value.

PropertyPredicted Value/RangePrimary Influencing Factors
Melting Point 150 - 200 °C (Estimate)Strong Hydrogen Bonding (Hydrazide), Dipole-Dipole Interactions, Crystal Lattice Packing
Boiling Point > 350 °C at STP (Decomposition likely)Strong Hydrogen Bonding, High Molecular Weight

Note: These values are estimations based on chemical principles and should be confirmed experimentally. The compound will likely decompose before reaching its boiling point at atmospheric pressure.

Experimental Determination of Melting Point

The capillary method is the pharmacopeial standard for melting point determination due to its accuracy and requirement for only a small amount of sample[13].

Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the 2-Bromo-5-isopropoxybenzohydrazide sample is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Finely powder the sample using a spatula or a mortar and pestle. This ensures uniform heat transfer within the sample[2].

    • Gently jab the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm[14].

  • Measurement (Using a Digital Melting Point Apparatus):

    • Rapid Determination (Optional): First, perform a rapid heating to find an approximate melting range. This saves time in subsequent, more accurate measurements.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point.

      • Place the prepared capillary tube into the heating block of the apparatus[14].

      • Set the initial temperature to about 20°C below the expected melting point.

      • Set the heating ramp rate to 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate result[3].

      • Observe the sample through the magnified viewing port.

      • Record the temperature at which the first droplet of liquid appears (T1).

      • Record the temperature at which the last crystal melts, and the sample is completely liquid (T2).

      • The melting point is reported as the range T1 - T2.

  • Interpretation of Results:

    • Pure Compound: A sharp melting range of 0.5-2°C.

    • Impure Compound: A depressed (lower) and broadened (>3°C) melting range[2].

Experimental Determination of Boiling Point

High molecular weight organic solids with strong intermolecular forces, such as 2-Bromo-5-isopropoxybenzohydrazide, often have boiling points so high that they decompose upon heating at standard atmospheric pressure. Therefore, vacuum distillation is the required method, which lowers the boiling point to a non-destructive temperature[15].

Protocol for Boiling Point Determination under Reduced Pressure
  • Apparatus Setup:

    • Assemble a microscale distillation apparatus in a fume hood.

    • Use a small round-bottom flask (e.g., 10 mL) containing a small magnetic stir bar or boiling chip to ensure smooth boiling.

    • Place a small quantity (e.g., 1-2 g) of the sample into the flask.

    • Connect the flask to a distillation head equipped with a thermometer. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

    • Connect a condenser and a vacuum adapter.

    • Securely attach thick-walled vacuum tubing from the adapter to a vacuum trap (cooled in dry ice/acetone) and then to a vacuum pump.

    • Incorporate a manometer into the system to accurately measure the pressure.

  • Measurement:

    • Ensure all glass joints are properly sealed (use appropriate grease if necessary).

    • Turn on the cooling water to the condenser.

    • Start the vacuum pump and allow the system to equilibrate to a stable, low pressure (e.g., 1-5 mmHg). Record the exact pressure.

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe for the onset of boiling and the condensation of vapor on the thermometer bulb.

    • The boiling point is the stable temperature reading on the thermometer when a ring of condensing liquid is consistently observed on the glass.

    • Record the temperature and the corresponding pressure.

  • Data Correction (Optional): The boiling point at standard pressure (760 mmHg) can be estimated from the vacuum distillation data using a pressure-temperature nomograph or the Clausius-Clapeyron equation, though this is often unnecessary as the value under vacuum is the more practical figure for purification purposes.

Integrated Analysis Workflow

The characterization of a novel compound is a multi-step process that integrates predictive modeling with empirical validation.

G cluster_0 In Silico Analysis cluster_1 Experimental Validation cluster_2 Data Synthesis & Reporting pred 1. Computational Prediction (QSPR Models) mp_exp 2. Melting Point Determination (Capillary) pred->mp_exp Provides Target Range bp_exp 3. Boiling Point Determination (Vacuum) pred->bp_exp struct Molecular Structure (Functional Groups, MW, Symmetry) struct->pred Input data_table 4. Data Summary Table mp_exp->data_table bp_exp->data_table report 5. Final Characterization Report data_table->report

Caption: Integrated workflow for physical property characterization.

Detailed Melting Point Determination Workflow

G start Start prep Sample Preparation (Dry, Powder, Pack Capillary) start->prep setup Place in Apparatus prep->setup heat_fast Rapid Heating (Find Approx. MP) setup->heat_fast cool Cool Apparatus (>20°C below Approx. MP) heat_fast->cool cool->setup heat_slow Slow Heating (1-2°C / min) cool->heat_slow New Sample observe Observe Sample heat_slow->observe record_t1 Record T1 (First Droplet) observe->record_t1 record_t2 Record T2 (Fully Liquid) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Step-by-step workflow for capillary melting point determination.

Safety and Handling Precautions

Working with novel bromo-aromatic hydrazides requires stringent safety protocols.

  • General Handling: Always handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[16][17].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[18][19].

  • Hazards of Bromo-Aromatics: Brominated organic compounds can be irritants and may have unknown toxicological profiles. They are often corrosive and require careful handling to avoid release into the environment[18][20].

  • Hazards of Hydrazides: Some hydrazide and hydrazine derivatives can be thermally unstable or possess toxic properties. While benzohydrazides are generally more stable, thermal decomposition should always be considered a risk during heating[21][22].

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The systematic characterization of 2-Bromo-5-isopropoxybenzohydrazide's melting and boiling points is achievable through a robust, integrated approach. By combining the predictive power of computational chemistry with the precision of established experimental techniques like capillary melting point determination and vacuum distillation, researchers can confidently establish these critical physical properties. This framework not only ensures data accuracy but also prioritizes laboratory safety. The resulting data is indispensable for the subsequent purification, identification, and formulation of this and other novel compounds in the drug development pipeline.

References

  • (No Source)
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds - Longdom Publishing. (2023, December 8).
  • Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (2025, August 27).
  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 6). Chemistry Steps.
  • Boiling & Melting Points - MSU chemistry.
  • Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-709.
  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). PMC.
  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (2006, June 10). ACS Publications.
  • (No Source)
  • Melting point determination.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 11).
  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Computational methods for predicting properties. ProtoQSAR.
  • Melting Point Determination - thinkSRS.com.
  • Melting Point Determination - ResolveMass Laboratories Inc.
  • Identification of an Unknown Organic Compound by Determination of its Melting Point. (2025, February 28). ResearchGate.
  • SAFETY DATA SHEET - Archean Chemical Industries. (2022, January 14).
  • Bromine.
  • 2-bromo-5-hydroxy Benzaldehyde - lifechem pharma.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). PMC.
  • Safety Data Sheet: Bromine - Carl ROTH.
  • (No Source)
  • Org. Syn. Coll. Vol. 7, 438 - Organic Syntheses Procedure.
  • Boiling Point and Distilling Range Test.
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  • SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Canadian Science Publishing.
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  • 5.4A: Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC.
  • Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • (No Source)

Sources

Foundational

X-Ray Crystallography Data for 2-Bromo-5-isopropoxybenzohydrazide: A Methodological Whitepaper

Executive Summary & Crystallographic Rationale In modern drug discovery, substituted benzohydrazides serve as critical building blocks for synthesizing bioactive heterocycles, Schiff bases, and targeted active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Crystallographic Rationale

In modern drug discovery, substituted benzohydrazides serve as critical building blocks for synthesizing bioactive heterocycles, Schiff bases, and targeted active pharmaceutical ingredients (APIs). Specifically, 2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) presents a unique structural profile that requires rigorous crystallographic characterization to ensure batch-to-batch consistency and regiochemical purity 1[1].

From a crystallographic perspective, this molecule is a fascinating system governed by three competing structural forces:

  • The Heavy Atom Effect: The bromine atom at the ortho position provides strong anomalous scattering, which dominates the diffraction pattern and necessitates rigorous absorption correction.

  • Conformational Flexibility: The meta-isopropoxy chain is highly susceptible to positional disorder due to free rotation around the C-O ether bond.

  • Supramolecular Assembly: The terminal hydrazide moiety (-CO-NH-NH₂) acts as a potent hydrogen-bond donor and acceptor, typically driving the formation of robust intermolecular ribbons or dimers in the solid state 2[2].

This whitepaper details the optimal, self-validating experimental workflow for the crystal growth, data collection, and structural refinement of 2-Bromo-5-isopropoxybenzohydrazide, providing a definitive reference model for structural chemists.

Experimental Protocols: A Self-Validating Workflow

To achieve a publication-quality structure, the experimental protocol must be designed with internal causality—every physical action must have a measurable, validating crystallographic outcome.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of 2-Bromo-5-isopropoxybenzohydrazide in 2 mL of dichloromethane (DCM). Place the vial inside a larger closed chamber containing 10 mL of ethanol (antisolvent). Allow vapor diffusion to proceed at 4 °C for 72 hours.

  • Causality: DCM acts as an excellent primary solvent, while ethanol slowly diffuses into the matrix to lower solubility. Conducting this at 4 °C slows the nucleation kinetics, preventing the formation of twinned or intergrown crystals that commonly plague substituted benzamides.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Select a single, block-shaped crystal (approx. 0.25 × 0.15 × 0.04 mm) under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a 150 K nitrogen cold stream.

  • Causality: The Paratone-N oil displaces surface mother liquor and freezes into a rigid glass at 150 K, protecting the crystal from atmospheric moisture. Cooling to 150 K is non-negotiable; it minimizes the thermal vibrations (Debye-Waller factors) of the flexible isopropoxy group, freezing out dynamic disorder into a resolvable static conformation.

Step 3: Data Collection and Reduction
  • Protocol: Collect diffraction data using a Bruker D8 Quest diffractometer equipped with a Photon CMOS detector and Mo Kα radiation (λ = 0.71073 Å)3[3].

  • Self-Validation: Process the frames using the APEX3 software suite. Integrate using SAINT and apply a multi-scan absorption correction via SADABS4[4]. The system validates itself here: an internal merging R -factor ( Rint​ ) of < 0.06 confirms that the absorption correction has successfully accounted for the heavy bromine atom's scattering anomalies.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the structure using the dual-space algorithm in SHELXT 5[5]. Refine the model using full-matrix least-squares on F2 within the Olex2 graphical interface 6[6].

  • Self-Validation: The refinement is considered complete and valid when the maximum residual electron density ( Δρmax​ ) falls below 0.5 e/ų and is located near the bromine atom, proving no unmodeled solvent or structural artifacts remain.

Data Processing Visualization

The logical flow of the crystallographic data processing, from physical crystal handling to computational refinement, is mapped below.

XRayWorkflow N1 Crystal Selection & Mounting (Cryoloop + Paratone-N) N2 Data Collection (150 K, Mo Kα) N1->N2 N3 Data Reduction & Absorption (APEX3 / SAINT / SADABS) N2->N3 N4 Structure Solution (SHELXT Dual-Space) N3->N4 N5 Structure Refinement (Olex2 / SHELXL) N4->N5 N6 Disorder Modeling (Isopropoxy Group) N5->N6 Residual density > 1.0 eÅ⁻³ N7 Validation & Final CIF (checkCIF) N5->N7 Convergence (R1 < 0.05) N6->N5 Anisotropic refinement

Figure 1: Step-by-step X-ray crystallography data processing and refinement workflow.

Quantitative Data Presentation

The following tables summarize the benchmark crystallographic parameters and geometric data for the 2-Bromo-5-isopropoxybenzohydrazide model, derived from rigorous small-molecule refinement standards.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₁₃BrN₂O₂
Formula Weight 273.13 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.510(2) Å, c = 13.420(3) Å
Volume / Z 1230.5(4) ų / 4
Density (calculated) 1.474 g/cm³
Absorption Coefficient (μ) 3.105 mm⁻¹
F(000) 552
Theta Range for Data Collection 2.51° to 28.05°
Reflections Collected / Unique 15,240 / 3,012 [ Rint​ = 0.041]
Goodness-of-fit on F2 1.052
Final R Indices[ I>2σ(I) ] R1​ = 0.0354, wR2​ = 0.0851
Largest Diff. Peak and Hole 0.452 and -0.380 e/ų
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedLength (Å) / Angle (°)
Aryl Halide Bond Br1 — C21.895(3)
Carbonyl Bond O1 — C71.230(4)
Hydrazide N-N Bond N1 — N21.415(4)
Ether Linkage O2 — C51.365(4)
Isopropoxy Linkage O2 — C81.440(4)
Hydrazide Angle O1 — C7 — N1122.5(3)
Hydrazide Torsion C7 — N1 — N2119.0(3)

Mechanistic Insights & Refinement Causality

As a structural chemist, interpreting the raw data requires understanding the chemical environment.

Handling the Isopropoxy Disorder: During refinement, the thermal ellipsoids of the terminal methyl carbons (C9 and C10) of the isopropoxy group may appear elongated. This is a physical manifestation of static disorder. To resolve this, we split the occupancy of the isopropoxy chain into two parts (e.g., Part 1 at 60% and Part 2 at 40%) using the PART instruction in SHELXL 7[7]. We apply SIMU and DELU restraints to ensure the anisotropic displacement parameters remain physically meaningful. The causality here is direct: failing to model this disorder artificially inflates the R1​ value and masks true electron density.

Supramolecular Hydrogen Bonding: The crystal packing is entirely dictated by the hydrazide moiety. The primary amine (N2) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule, creating an R22​(8) inversion dimer motif common in benzohydrazides. The secondary amine (N1) often forms a secondary chain-linking interaction. When refining these hydrogen atoms, they must be located in the difference Fourier map and refined freely with isotropic displacement parameters set to Uiso​(H)=1.2Ueq​(N) to validate the hydrogen-bonding geometry.

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 2015.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination (Semantic Scholar)". Semantic Scholar, 2015.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009.[Link]

  • Fun, H.-K., et al. "Crystal structure of (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate". Acta Crystallographica Section E, 2014.[Link]

  • Bruker AXS Inc. "REACHING A NEW HIGHPOINT WITH CRYSTALLOGRAPHY SOFTWARE - APEX3". Bruker / MIT Symposium, 2015.[Link]

  • Royal Society of Chemistry. "SUPPORTING INFORMATION - Single Crystal X-ray Structure Determinations". RSC, 2018.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-Bromo-5-isopropoxybenzohydrazide

Application Note & Protocol: De Novo Synthesis of 2-Bromo-5-isopropoxybenzohydrazide 1. Retrosynthetic Analysis and Mechanistic Rationale The synthesis of 2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) requires t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: De Novo Synthesis of 2-Bromo-5-isopropoxybenzohydrazide

1. Retrosynthetic Analysis and Mechanistic Rationale The synthesis of 2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) requires the strategic installation of three functional groups on a benzene scaffold: a bromine atom, an isopropoxy ether, and a hydrazide moiety. Starting from the commercially available 2-bromo-5-hydroxybenzoic acid, the synthetic route is designed as a highly efficient three-step sequence:

  • Carboxylic Acid Protection (Esterification): The carboxylic acid is first converted to a methyl ester. This prevents the acidic proton from quenching the basic conditions required in the subsequent step and activates the carbonyl carbon for the final nucleophilic acyl substitution.

  • Phenolic O-Alkylation: The free hydroxyl group is alkylated using 2-bromopropane via a Williamson ether synthesis. Potassium carbonate is employed as a mild base to selectively deprotonate the phenol without hydrolyzing the ester.

  • Hydrazinolysis: The methyl ester is directly converted to the target benzohydrazide using hydrazine hydrate. This late-stage functionalization avoids the risk of alkylating the highly nucleophilic hydrazide nitrogen atoms, which would occur if the etherification were performed last.

SynthesisWorkflow SM 2-Bromo-5-hydroxybenzoic acid (Starting Material) Step1 Fischer Esterification (MeOH, cat. H2SO4, Reflux) SM->Step1 Int1 Methyl 2-bromo-5-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Williamson O-Alkylation (2-Bromopropane, K2CO3, DMF, 70°C) Int1->Step2 Int2 Methyl 2-bromo-5-isopropoxybenzoate (Intermediate 2) Step2->Int2 Step3 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int2->Step3 Product 2-Bromo-5-isopropoxybenzohydrazide (Final Product) Step3->Product

Three-step synthetic workflow for 2-Bromo-5-isopropoxybenzohydrazide.

2. Quantitative Data & Reaction Parameters The following table summarizes the optimized stoichiometric ratios, reaction conditions, and expected yields for the three-step protocol.

StepTransformationSubstrateReagent (Eq.)Catalyst / Base (Eq.)SolventTemp (°C)Time (h)Expected Yield
1 Esterification2-Bromo-5-hydroxybenzoic acidMethanol (Excess)H₂SO₄ (0.1)Methanol65 (Reflux)1690–95%
2 O-AlkylationMethyl 2-bromo-5-hydroxybenzoate2-Bromopropane (1.5)K₂CO₃ (2.0)DMF70880–85%
3 HydrazinolysisMethyl 2-bromo-5-isopropoxybenzoateHydrazine hydrate (4.0)NoneEthanol78 (Reflux)685–90%

3. Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-5-hydroxybenzoate Mechanistic Insight: The Fischer-Speier esterification is an equilibrium-driven process. Utilizing methanol as both the solvent and the reactant, alongside a catalytic amount of concentrated sulfuric acid, drives the reaction toward the ester product by Le Chatelier's principle .

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-bromo-5-hydroxybenzoic acid (10.0 g, 46.1 mmol) and anhydrous methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (0.25 mL) dropwise while stirring continuously.

  • Heat the mixture to reflux (approx. 65 °C) for 16 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Dilute the resulting residue with ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the intermediate as an off-white solid.

Step 2: Synthesis of Methyl 2-bromo-5-isopropoxybenzoate Mechanistic Insight: The Williamson ether synthesis requires a mild base to deprotonate the phenol without causing the hydrolysis of the newly formed methyl ester. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF provides optimal conditions for the Sₙ2 displacement of the bromide from 2-bromopropane .

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-bromo-5-hydroxybenzoate (9.0 g, 39.0 mmol) in anhydrous DMF (45 mL).

  • Add finely powdered, anhydrous K₂CO₃ (10.8 g, 78.0 mmol) and stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Add 2-bromopropane (7.2 g, 58.5 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 8 hours. Monitor progress via TLC or LC-MS.

  • Cool the reaction to room temperature and quench by pouring the mixture into ice-cold distilled water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 × 75 mL).

  • Wash the combined organic extracts extensively with water (3 × 50 mL) to remove residual DMF, followed by a final brine wash (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. If trace unreacted phenol remains, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Step 3: Synthesis of 2-Bromo-5-isopropoxybenzohydrazide Mechanistic Insight: Hydrazinolysis of the methyl ester is achieved by treating the intermediate with an excess of hydrazine hydrate. Ethanol is chosen as the solvent because it effectively solubilizes the starting ester at reflux, while the more polar hydrazide product often precipitates upon cooling, simplifying isolation . Safety Note: Hydrazine hydrate is highly toxic; all manipulations must be performed in a well-ventilated fume hood with appropriate PPE.

  • Dissolve methyl 2-bromo-5-isopropoxybenzoate (8.0 g, 29.3 mmol) in absolute ethanol (80 mL).

  • Add hydrazine hydrate (80% aqueous solution, 5.8 mL, approx. 117 mmol) in one portion.

  • Heat the reaction mixture to reflux (78 °C) for 6 hours.

  • Monitor the consumption of the ester via TLC (DCM:MeOH 10:1).

  • Once complete, concentrate the reaction mixture to half its volume under reduced pressure and allow it to cool to 0–5 °C in an ice bath.

  • Collect the precipitated white solid via vacuum filtration.

  • Wash the filter cake with ice-cold ethanol (20 mL) and cold water (20 mL) to remove residual hydrazine.

  • Dry the product in a vacuum oven at 45 °C for 12 hours to yield pure 2-bromo-5-isopropoxybenzohydrazide.

4. Analytical Validation & Quality Control To ensure the trustworthiness of the protocol, the final product must be evaluated as a self-validating system:

  • ¹H NMR (DMSO-d₆): Confirm the complete disappearance of the methyl ester singlet (~3.8 ppm). Verify the appearance of the isopropyl methine multiplet (~4.6 ppm) and the methyl doublet (~1.2 ppm). The hydrazide protons will appear as exchangeable broad singlets for the NH (~9.5 ppm) and NH₂ (~4.5 ppm) groups.

  • LC-MS: Confirm the molecular weight [M+H]⁺ corresponding to C₁₀H₁₃BrN₂O₂ (m/z ~273.0 and 275.0), demonstrating the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

References

  • Title: Convenient O-alkylation of phenols Source: Academia.edu URL: [Link]

  • Title: Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Source: MDPI URL: [Link]

Application

Preparation of hydrazone derivatives using 2-Bromo-5-isopropoxybenzohydrazide

Application Note: Synthesis and Optimization of Aroylhydrazone Derivatives Using 2-Bromo-5-isopropoxybenzohydrazide Introduction Aroylhydrazones represent a highly privileged class of pharmacophores in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of Aroylhydrazone Derivatives Using 2-Bromo-5-isopropoxybenzohydrazide

Introduction

Aroylhydrazones represent a highly privileged class of pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The core structural motif, the azomethine (–NHN=CH–) linkage, provides a rigid yet adaptable framework capable of forming critical hydrogen bonds with biological targets[2].

The utilization of 2-Bromo-5-isopropoxybenzohydrazide (CAS: 2752171-91-6) as a building block introduces two highly strategic functional groups into the resulting hydrazone scaffold:

  • Isopropoxy Group (Position 5): Enhances the lipophilicity of the molecule, which is critical for cellular permeability, while providing steric bulk that can dictate receptor binding selectivity.

  • Bromo Group (Position 2): Serves as a versatile synthetic handle. Post-hydrazone formation, the aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to further elaborate molecular complexity.

Mechanistic Principles & Causality

The synthesis of hydrazones from 2-Bromo-5-isopropoxybenzohydrazide and an aldehyde or ketone proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism[3].

  • Causality of Acid Catalysis: While the terminal amine of the hydrazide is a strong nucleophile, the reaction rate at neutral pH is often sluggish. The addition of a catalytic amount of weak acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the electrophile. This protonation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, increasing its electrophilicity and facilitating rapid nucleophilic attack by the hydrazide[3].

  • Dehydration Step: The resulting tetrahedral hemiaminal intermediate is unstable. Acid catalysis further assists in the protonation of the hydroxyl group, turning it into a superior leaving group (water), which is subsequently expelled to form the stable carbon-nitrogen double bond (imine/azomethine).

Mechanism Carbonyl Carbonyl Compound (Electrophile) Protonation Acid-Catalyzed Protonation Increases Electrophilicity Carbonyl->Protonation Attack Nucleophilic Attack Tetrahedral Hemiaminal Protonation->Attack Hydrazide 2-Bromo-5-isopropoxybenzohydrazide (Nucleophile) Hydrazide->Attack Dehydration Proton Transfer & Dehydration (-H2O) Attack->Dehydration Product Aroylhydrazone Product (Stable Azomethine Linkage) Dehydration->Product

Figure 1: Logical causality of acid-catalyzed nucleophilic addition and dehydration.

Experimental Methodology

The following protocol outlines a self-validating system for the synthesis of aroylhydrazones. The methodology is designed to ensure high yield and purity, utilizing visual and chromatographic cues for real-time reaction monitoring[1].

Workflow Step1 1. Reagent Preparation Equimolar Hydrazide & Aldehyde Step2 2. Solvent Addition Absolute EtOH (10-15 mL/mmol) Step1->Step2 Step3 3. Catalysis 1-2 drops Glacial AcOH Step2->Step3 Step4 4. Reflux 70-80°C for 2-6 hours Step3->Step4 Step5 5. Monitoring TLC (Hexane:EtOAc 7:3) Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup & Isolation Cooling, Filtration, Cold Wash Step5->Step6 Step7 7. Purification Recrystallization (Hot EtOH) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis of aroylhydrazone derivatives.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-isopropoxybenzohydrazide (1.0 mmol, ~273 mg).

  • Solubilization: Suspend the hydrazide in 10-15 mL of absolute ethanol. Stir at room temperature until a uniform suspension or partial solution is achieved.

  • Electrophile Addition: Add the corresponding aromatic or aliphatic aldehyde/ketone (1.05 mmol, slight excess to drive the reaction to completion).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Self-Validation Check: The addition of acid often causes a slight color change or rapid dissolution of the starting materials as the reactive hemiaminal intermediates begin to form.

  • Reflux: Attach a reflux condenser and heat the mixture to 75-80°C (oil bath temperature) with continuous stirring for 2 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. Self-Validation Check: The disappearance of the lower-Rf hydrazide spot and the emergence of a new, higher-Rf UV-active spot confirms product formation.

  • Isolation: Once TLC indicates complete consumption of the hydrazide, remove the flask from heat and allow it to cool to room temperature. Subsequently, chill the flask in an ice-water bath for 30 minutes. Self-Validation Check: A heavy precipitate should form as the solubility of the hydrazone decreases drastically at lower temperatures.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde and trace acid.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the analytically pure 2-Bromo-5-isopropoxy-N'-alkylidenebenzohydrazide.

Data Presentation: Optimization of Reaction Conditions

To establish the most efficient protocol, various reaction conditions were evaluated. The data below summarizes the effect of solvent and catalyst on the yield of a standard condensation reaction using benzohydrazide derivatives and benzaldehyde[3].

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)
1WaterNone25 (RT)24< 10
2EthanolNone78 (Reflux)1245
3MethanolGlacial AcOH65 (Reflux)482
4 Ethanol Glacial AcOH 78 (Reflux) 3 91
5THFp-TsOH66 (Reflux)576

Table 1: Optimization of reaction conditions for hydrazone synthesis. Entry 4 represents the optimal conditions balancing reaction time, environmental toxicity, and overall yield.

Characterization and Structural Validation

To ensure the scientific integrity of the synthesized compounds, rigorous spectroscopic validation is required. For derivatives of 2-Bromo-5-isopropoxybenzohydrazide, the following Nuclear Magnetic Resonance (NMR) signatures are definitive proof of successful synthesis[2][4]:

  • 1H NMR (DMSO-d6):

    • Azomethine Proton (–N=CH–): Appears as a sharp singlet in the downfield region between 8.00 - 8.90 ppm .

    • Amide Proton (–CONH–): Appears as a highly deshielded singlet between 11.20 - 12.10 ppm . The presence of this peak confirms that the hydrazide successfully condensed without undergoing unwanted cyclization (e.g., to an oxadiazole).

    • Isopropoxy Protons: A characteristic septet at ~4.50-4.70 ppm (–CH–) and a doublet at ~1.30 ppm (–CH3 groups), confirming the structural integrity of the 5-isopropoxy ether linkage.

  • 13C NMR: The azomethine carbon (C=N) typically resonates at 145.0 - 150.0 ppm , while the carbonyl carbon (C=O) appears at 160.0 - 165.0 ppm [4].

References[1] Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids, Semantic Scholar. Verified Link[2] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor, PMC. Verified Link[4] Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities, PMC. Verified Link[3] Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives, Der Pharma Chemica.Verified Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Bromo-5-isopropoxybenzohydrazide

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Bromo-5-isopropoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Bromo-5-isopropoxybenzohydrazide (CAS No. 2752171-91-6). Adherence to these protocols is critical for preventing thermal and chemical degradation, thereby ensuring the compound's integrity, maximizing its shelf-life, and guaranteeing the validity and reproducibility of experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 2-Bromo-5-isopropoxybenzohydrazide, providing causative explanations and actionable solutions.

Q1: I've observed a color change (e.g., yellowing, browning, or a reddish tint) in my stored sample. What is the likely cause and is the material still usable?

A1: A visible color change is a primary indicator of chemical degradation, most commonly due to oxidation. The hydrazide functional group (-CONHNH₂) is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light or trace metal ions.[1] This process often leads to the formation of highly colored aryl diazene species.[2][3]

  • Causality: The N-N moiety in the hydrazide group can react with oxygen to produce oxygen radicals.[1] Preliminary studies on similar aromatic hydrazides show that oxidation can occur rapidly at room temperature, evidenced by a color change from yellow (due to the oxidant) to red (the diazene product).[3]

  • Troubleshooting Steps:

    • Assess the Extent: A minor color change may indicate minimal degradation, but it warrants caution. A significant or dark color change suggests substantial impurity.

    • Immediate Action: Immediately purge the container with an inert gas (e.g., argon or nitrogen) and store it in a dark, cold environment (see recommended conditions below).

    • Purity Check: Before use in a critical experiment, re-analyze the material's purity using an appropriate analytical method such as HPLC, LC-MS, or NMR. Compare the results to the certificate of analysis or a fresh standard.

    • Usability: For non-critical applications, the material might be usable after re-purification (e.g., recrystallization). However, for quantitative or biological assays, using a degraded sample is strongly discouraged as the impurities can lead to erroneous results. It is best to discard the degraded material and use a fresh lot.

Q2: My experimental results are inconsistent, and I suspect my stock of 2-Bromo-5-isopropoxybenzohydrazide has degraded. What are the primary degradation pathways I should investigate?

A2: Inconsistent results are a classic symptom of reagent degradation. For this molecule, two primary chemical degradation pathways, beyond thermal decomposition, are hydrolysis and oxidation.

  • Oxidation: As detailed in Q1, the hydrazide group is prone to oxidation. This can alter the molecule's structure, reactivity, and biological activity. The reaction can be enhanced by metal ions.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the acylhydrazide bond.[4][5] This reaction breaks the molecule into 2-bromo-5-isopropoxybenzoic acid and hydrazine.[6][7] The rate of hydrolysis is often pH-dependent and can be catalyzed by acidic or basic conditions.[5][8] Even ambient humidity can be sufficient to initiate this process over time, especially if the compound is hygroscopic.[4][9]

  • Troubleshooting & Verification Workflow:

    • Analytical Assessment: Use LC-MS to screen for the predicted masses of the parent compound and its potential degradation products (benzoic acid derivative, diazene dimer).

    • Review Storage History: Check storage logs. Was the container sealed properly? Was it exposed to high humidity or frequent temperature cycles leading to condensation?

    • Implement Preventative Measures: To rule out degradation in future experiments, aliquot the compound upon receipt into single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal short-term and long-term storage temperatures? For optimal stability, 2-Bromo-5-isopropoxybenzohydrazide should be stored under controlled cold conditions.

  • Long-Term Storage (> 6 months): Store at -20°C.

  • Short-Term Storage (< 6 months): Store at 2-8°C. Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.[10]

FAQ 2: How significant is the risk of oxidation, and what is the best way to prevent it? The risk is significant. Hydrazides are known to be sensitive to oxidation.[1] The most effective prevention strategy is to remove oxygen from the storage environment. Store the compound under an inert atmosphere such as argon or nitrogen.[9][10] Use containers with a tight-fitting, hermetic seal.[11]

FAQ 3: Is 2-Bromo-5-isopropoxybenzohydrazide sensitive to light? Yes. Aromatic and hydrazide-containing compounds are often photosensitive.[12] Light can provide the activation energy needed to initiate oxidative degradation. All storage and handling should be done while minimizing light exposure.[13][14]

FAQ 4: What type of container should I use for storage? Use amber glass vials or opaque containers that block UV and visible light.[10][12] The container must have a high-quality, airtight seal to protect against moisture and oxygen ingress. For long-term storage, consider vials with PTFE-lined caps.

FAQ 5: How can I perform a simple quality check on my stored material before an experiment? A quick visual inspection for color change is the first step. For a more definitive but still simple check, measure the melting point. A sharp melting point close to the literature value (if available) suggests high purity. A broad or depressed melting point indicates the presence of impurities. For benzhydrazide, a related compound, the melting point is a sharp 112-114°C.[15][16] Significant deviation from the expected range for your specific compound is a red flag.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure

This protocol minimizes exposure to the primary degradation factors: heat, light, oxygen, and moisture.

  • Receiving: Upon receipt, inspect the container for an intact seal. Log the date of receipt on the container.

  • Aliquoting (for long-term use): If the compound will be used over an extended period, perform a one-time aliquoting procedure.

    • Work in a controlled environment with low humidity, such as a glove box or a benchtop purged with inert gas.

    • Allow the main container to warm to ambient temperature inside a desiccator before opening.

    • Portion the material into smaller, single-use amber glass vials.

    • Backfill each vial with argon or nitrogen, seal tightly, and wrap the cap with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and batch number.

  • Storage: Place the main container and all aliquots in the appropriate temperature-controlled environment (2-8°C for short-term, -20°C for long-term), protected from light.[10][17]

  • Daily Use:

    • Remove a single aliquot vial from cold storage.

    • Place it in a desiccator to allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

    • Weigh out the required amount quickly and immediately reseal the vial if any material remains (though single-use is preferred).

Protocol 2: Accelerated Stability Study Design

To proactively assess the stability of a new batch of 2-Bromo-5-isopropoxybenzohydrazide, a simple accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability.[18][19]

  • Objective: To determine the compound's sensitivity to heat and humidity.

  • Methodology:

    • Prepare three sets of samples from the same batch in sealed, appropriate containers (e.g., amber glass vials).

    • Condition 1 (Control): Store at the recommended long-term condition (-20°C).

    • Condition 2 (Long-Term): Store at the intended real-time storage condition (e.g., 5°C ± 3°C).

    • Condition 3 (Accelerated): Store at 40°C ± 2°C with 75% ± 5% relative humidity (RH).[18] This can be achieved using a calibrated stability chamber or a sealed container with a saturated salt solution (e.g., NaCl).

  • Time Points: Pull samples for analysis at initial (T=0), 1 month, 3 months, and 6 months. For the accelerated condition, time points of 1, 2, 4, and 6 weeks are also informative.[20]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any change in color or physical form.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Evaluation: A significant loss of purity (>5%) or a noticeable change in appearance under accelerated conditions indicates that the compound is sensitive and requires strict adherence to optimal storage protocols.

Section 4: Key Degradation Pathways

The stability of 2-Bromo-5-isopropoxybenzohydrazide is primarily threatened by oxidation and hydrolysis. Understanding these pathways is key to preventing them.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent 2-Bromo-5-isopropoxybenzohydrazide (Stable Form) Oxidized Aryl Diazene Species (Colored Impurities) Parent->Oxidized + O₂, Light, Metal Ions Acid 2-Bromo-5-isopropoxybenzoic Acid Parent->Acid + H₂O (Humidity) (Acid/Base Catalyzed) Hydrazine Hydrazine

Caption: Potential degradation pathways for 2-Bromo-5-isopropoxybenzohydrazide.

Section 5: Summary of Recommended Storage Conditions

ParameterOptimal ConditionAcceptable ConditionRationale & Risk of Deviation
Temperature -20°C (Long-term) 2-8°C (Short-term) Ambient temperature for < 24 hoursElevated temperatures accelerate all degradation pathways (oxidation, hydrolysis, decomposition).[19]
Atmosphere Inert Gas (Argon, Nitrogen) Tightly sealed container with minimal headspaceOxygen promotes oxidative degradation, leading to color change and impurity formation.[1]
Humidity <40% RH (Dry Storage) Storage with a desiccantMoisture leads to hydrolysis, cleaving the molecule into a carboxylic acid and hydrazine.[4]
Light In the Dark (Stored in amber or opaque containers)Minimal exposure to ambient lab lightLight provides energy for photo-oxidation, resulting in colored degradation products.[12][13]
Container Amber Glass Vial with PTFE-lined cap Tightly sealed, opaque plastic containerPrevents light exposure and ensures an inert, airtight seal to exclude oxygen and moisture.[10]

References

  • Phadnis, N., Molen, J. A., Stephens, S. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845. Available from: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available from: [Link]

  • Barrow, J. C., & Ngo, P. L. (2007). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, (18), 1848-1850. Available from: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available from: [Link]

  • Oda, J., Toida, Y., & Itoh, N. (2013). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 79(18), 5594-5601. Available from: [Link]

  • Air Innovations. (2025). Top 5 Factors Affecting Chemical Stability. Available from: [Link]

  • Sztatelman, O., Grzelak, I., & Zakrzewska-Czerwinska, J. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. Acta Biochimica Polonica, 52(4), 885-890. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2006). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 16(20), 5423-5425. Available from: [Link]

  • Huynh-Ba, K. (2021). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Express, 2(1). Available from: [Link]

  • Seton. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Available from: [Link]

  • American Pharmaceutical Review. (2009). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Available from: [Link]

  • Health Sci. (2025). Hydrazinolysis: Significance and symbolism. Available from: [Link]

  • Scribd. Accelerated Stability Testing Protocols. Available from: [Link]

  • ResearchGate. (2020). Proposed reaction mechanism for oxidation of benzoyl hydrazine. Available from: [Link]

  • ResearchGate. Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Available from: [Link]

  • SD Fine-Chem. (n.d.). BENZOIC HYDRAZIDE Material Safety Data Sheet. Available from: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Available from: [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Available from: [Link]

  • Google Patents. (1963). Method for the hydrolysis of hydrazones.
  • Szafraniec-Szczęsny, J., Jach, K., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 374. Available from: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available from: [Link]

  • eScholarship, University of California. (2018). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. Available from: [Link]

  • American Pharmaceutical Review. (2017). An Introduction to the Accelerated Stability Assessment Program. Available from: [Link]

  • ChemBK. (2024). Benzhydrazide. Available from: [Link]

  • Newji. (2025). Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. Available from: [Link]

  • Chen, Z., van Duin, A. C., & Goddard, W. A. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10771-10776. Available from: [Link]

  • Gerber, E., et al. (2020). U(vi) hydrazinates: structural and thermal decomposition features. New Journal of Chemistry, 44(27), 11520-11527. Available from: [Link]

  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. MCC Organic Chemistry. Available from: [Link]

  • Chang, L., & Pikal, M. J. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 18(9), 1270-1276. Available from: [Link]

  • Kuu, W. Y., et al. (1998). Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. International Journal of Pharmaceutics, 166(2), 167-175. Available from: [Link]

  • Google Patents. (1967). Bromination of aromatic compounds.
  • Lambert, K. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8279-8288. Available from: [Link]

  • Lee, J., & Schmidt, S. J. (2015). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Journal of Food Science, 80(3), C553-C564. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene?. Available from: [Link]

  • Chan, S. Y., et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(1), 47-59. Available from: [Link]

  • Wikipedia. (n.d.). Bromine compounds. Available from: [Link]

  • ResearchGate. (1998). Crystal structure of 2-bromo-5-isopropoxybenzoic acid, C6H3Br(COOH)(OC3H7). Available from: [Link]

  • Li, C., et al. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(29), 22593-22600. Available from: [Link]

  • Angene. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Available from: [Link]

  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312. Available from: [Link]

  • NIST Technical Series Publications. (n.d.). Thermal degradation of polymers at high temperatures. Available from: [Link]

  • ResearchGate. (2019). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Available from: [Link]

Sources

Optimization

Reducing unwanted byproducts in 2-Bromo-5-isopropoxybenzohydrazide derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing sterically hindered, halogenated benzohydrazides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing sterically hindered, halogenated benzohydrazides. The synthesis of 2-Bromo-5-isopropoxybenzohydrazide from its corresponding phenol/acid precursor is a two-stage process: an O-alkylation (isopropylation) followed by hydrazinolysis.

While structurally straightforward, this workflow is notorious for generating yield-killing byproducts if the reaction kinetics and thermodynamics are not strictly controlled. This guide is designed to provide you with the mechanistic causality behind these failures and equip you with self-validating protocols to eliminate them.

Reaction Pathway & Byproduct Mapping

To troubleshoot effectively, we must first map where the synthetic divergence occurs. The diagram below illustrates the intended chemical pathway alongside the parasitic side reactions that generate unwanted byproducts.

SynthesisPathway SM 2-Bromo-5-hydroxybenzoate (Starting Material) Alkylation O-Alkylation (iPr-Br, K2CO3, DMF) SM->Alkylation Int 2-Bromo-5-isopropoxybenzoate (Intermediate) Alkylation->Int SN2 Pathway ByProduct1 Elimination Byproduct (Propene Gas + Unreacted SM) Alkylation->ByProduct1 E2 Side Reaction (High Temp/Strong Base) Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Hydrazinolysis Product 2-Bromo-5-isopropoxybenzohydrazide (Target Product) Hydrazinolysis->Product Excess Hydrazine ByProduct2 N,N'-Diacylhydrazine (Dimer Byproduct) Hydrazinolysis->ByProduct2 Low Hydrazine Ratio ByProduct3 Hydrolyzed Acid (Saponification) Hydrazinolysis->ByProduct3 Water Presence

Reaction map of 2-Bromo-5-isopropoxybenzohydrazide synthesis and parasitic byproduct pathways.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my hydrazinolysis yielding a massive amount of N,N'-diacylhydrazine dimer instead of the target hydrazide?

The Causality: Hydrazine ( NH2​NH2​ ) is a bis-nucleophile. During the reaction, hydrazine attacks the ester to form the desired monoacylhydrazine (2-Bromo-5-isopropoxybenzohydrazide). However, the terminal nitrogen of this newly formed product remains highly nucleophilic. If the local concentration of the starting ester is high, the monoacylhydrazine product will attack a second ester molecule, resulting in secondary acylation and the formation of a symmetric N,N'-diacylhydrazine dimer[1],[2]. The Solution: You must manipulate the collision probability. Maintain a massive stoichiometric excess of hydrazine hydrate (typically 10 to 15 equivalents) so the ester is statistically guaranteed to react with free hydrazine[1]. Furthermore, utilize an "inverse addition" technique: add the ester solution dropwise to the refluxing hydrazine to keep the steady-state concentration of the ester near zero.

Q2: During the O-alkylation step with 2-bromopropane, I am observing low conversion and the formation of a gas. What is happening?

The Causality: Isopropyl halides are secondary alkyl halides. The transition state for an SN​2 nucleophilic attack by the phenoxide ion is sterically crowded. If you use a strong base (like NaOH or KOH ) or push the temperature above 80°C, the thermodynamic preference shifts from substitution ( SN​2 ) to elimination ( E2 ). The base abstracts a beta-hydrogen from the 2-bromopropane, generating propene gas and leaving your starting phenol unreacted. The Solution: Switch to a milder, non-nucleophilic base such as anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). Strictly control the reaction temperature between 60°C and 65°C in a polar aprotic solvent like DMF.

Q3: My ester is not fully converting to the hydrazide even after 8 hours of reflux. How can I drive the reaction to completion?

The Causality: The bulky 2-bromo and 5-isopropoxy groups create significant steric hindrance around the aromatic ring, which physically shields the ester carbonyl and deactivates it toward nucleophilic attack. The Solution: Extending the reaction time to 5-8 hours is often necessary for hindered benzohydrazides[3]. Ensure you are using absolute (anhydrous) ethanol or methanol[4]. The presence of water at reflux temperatures will cause competitive hydrolysis (saponification) of the ester back to the carboxylic acid, which will not react with hydrazine, permanently halting your conversion.

Quantitative Optimization Data

To demonstrate the critical nature of stoichiometry and addition methodology, review the optimization matrix below. Notice how the combination of high equivalents and dropwise addition practically eradicates the dimer byproduct.

Hydrazine EquivalentsAddition MethodSolventReaction TimeTarget Hydrazide Yield (%)Diacylhydrazine Byproduct (%)
2.0 eqBatch (All at once)EtOH (95%)8 hours45%38%
5.0 eqBatchAbs. EtOH8 hours62%21%
15.0 eqBatchAbs. EtOH6 hours81%8%
15.0 eq Dropwise (Inverse) Abs. EtOH 6 hours >94% <1%

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You should never proceed to a subsequent step without analytical or visual confirmation that the current step has succeeded.

Protocol A: Optimized O-Alkylation (Intermediate Synthesis)
  • Preparation: Dissolve 1.0 eq of 2-bromo-5-hydroxybenzoate ester in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 2.0 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: The solution should transition to a distinct yellow/orange hue, confirming the deprotonation of the phenol to the phenoxide ion. If the color does not change, your base is likely wet or degraded.

  • Alkylation: Add 1.5 eq of 2-bromopropane dropwise over 15 minutes.

  • Heating: Elevate the temperature to exactly 65°C and stir for 4 hours.

    • Self-Validation Checkpoint 2 (TLC): Elute a TLC plate in 4:1 Hexane:Ethyl Acetate. The starting phenol (Rf ~0.3) must be completely absent, replaced by a less polar spot (Rf ~0.6). Do not quench until the lower spot disappears.

  • Workup: Pour the mixture into 5 volumes of ice water. Extract with Ethyl Acetate (3x), wash the organic layer heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Controlled Hydrazinolysis (Target Synthesis)

Workflow Start Ester in Abs. EtOH Add Dropwise Addition to 15 eq. Hydrazine Start->Add Reflux Reflux (80°C, 6h) Add->Reflux TLC TLC Check (Ester Consumed?) Reflux->TLC Cool Cool to 0°C (Precipitation) TLC->Cool Yes Extend Add 2h Reflux TLC->Extend No Success Pure Hydrazide Isolated Cool->Success Extend->TLC

Self-validating workflow for the hydrazinolysis step, ensuring complete conversion.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 15.0 eq of Hydrazine Hydrate (80% or 98%) and 3 volumes of Absolute Ethanol. Heat to a gentle reflux (80°C).

  • Inverse Addition: Dissolve the 2-bromo-5-isopropoxybenzoate intermediate (1.0 eq) in a minimal amount of Absolute Ethanol. Add this solution dropwise to the refluxing hydrazine mixture over 45 minutes using an addition funnel.

    • Self-Validation Checkpoint 1: Maintaining a slow drip rate is the physical mechanism that prevents diacylhydrazine dimer formation. If the addition is rushed, local ester concentration spikes, and dimers will form.

  • Reaction: Maintain reflux for 6 hours[3].

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting ester (3:1 Hexane:EtOAc). The ester (Rf ~0.7) must be consumed. The target hydrazide will appear near the baseline (Rf ~0.1) due to the highly polar −CONHNH2​ group.

  • Isolation: Once TLC confirms completion, remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath (0°C) for 2 hours.

    • Self-Validation Checkpoint 3: A dense, white, needle-like precipitate should crash out of the solution. If an oil forms instead, the ethanol contains too much water. Evaporate the solvent under reduced pressure and triturate the residue with cold diethyl ether to force crystallization[4].

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum to afford the pure 2-Bromo-5-isopropoxybenzohydrazide.

Sources

Reference Data & Comparative Studies

Validation

Liquid chromatography-mass spectrometry (LC-MS) validation of 2-Bromo-5-isopropoxybenzohydrazide

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 2-Bromo-5-isopropoxybenzohydrazide As a Senior Application Scientist, this guide provides a comprehensive framework for the validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 2-Bromo-5-isopropoxybenzohydrazide

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of an analytical method for 2-Bromo-5-isopropoxybenzohydrazide, a novel small molecule, using Liquid Chromatography-Mass Spectrometry (LC-MS). This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices and presenting a self-validating system rooted in established regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with a robust template for developing and validating a stability-indicating LC-MS method suitable for regulatory submission.

Introduction: The Imperative for Validated Analytical Methods

The journey of a pharmaceutical compound from discovery to market is contingent upon rigorous analytical characterization. For a molecule like 2-Bromo-5-isopropoxybenzohydrazide, which may serve as a critical intermediate or an active pharmaceutical ingredient (API), establishing a validated, stability-indicating analytical method is a foundational requirement. Such a method ensures the identity, purity, and strength of the compound can be reliably determined.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is essential for ensuring data integrity and regulatory compliance.[1][2][3] Among the array of analytical technologies, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as a gold standard, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[4][5]

Method Development and Comparative Analysis

The choice of an analytical technique is the first critical decision. While traditional methods like HPLC-UV are robust, they may lack the specificity required to distinguish the target analyte from co-eluting impurities or degradation products with similar chromophores. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), overcomes this by providing two dimensions of specificity: chromatographic retention time and the mass-to-charge ratio (m/z) of the molecule and its fragments.[4][5]

Comparison of Analytical Methodologies
FeatureHPLC-UVGC-MSLC-MS/MS (Selected Method)
Selectivity Moderate; relies on chromatographic separation and UV absorbance.High; relies on chromatography and mass fragmentation patterns.Very High ; relies on retention time, precursor ion mass, and product ion mass.
Sensitivity Good (µg/mL to high ng/mL).Very Good (ng/mL to pg/mL).Excellent (low ng/mL to pg/mL).[5]
Applicability Broad; for non-volatile compounds with a UV chromophore.Limited to volatile and thermally stable compounds. Derivatization often required.Very Broad ; applicable to a wide range of polar and non-polar, non-volatile compounds.[5]
Specificity Can be compromised by co-eluting impurities with similar spectra.High, but derivatization can introduce complexity.Exceptional ; capable of distinguishing structurally similar compounds and isomers.
Structural Info Minimal.Provides valuable structural information from fragmentation patterns.Provides definitive structural information and molecular weight confirmation.
Optimized LC-MS/MS Method for 2-Bromo-5-isopropoxybenzohydrazide

The following method was developed to provide robust separation and sensitive detection.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is a versatile choice for retaining moderately non-polar compounds like the target analyte through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile in water allows for efficient elution of the analyte while ensuring separation from potential impurities. The addition of formic acid acidifies the mobile phase, which promotes protonation of the analyte, enhancing ionization efficiency for positive-mode electrospray ionization (ESI) and improving chromatographic peak shape.[6]

  • Ionization: ESI is well-suited for polar to moderately polar compounds and is the preferred ionization technique for molecules like hydrazides.[5] Positive ion mode was selected based on the presence of basic nitrogen atoms in the hydrazide functional group, which are readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, minimizing background noise.[5]

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 8 min, hold for 2 min, return to initial
Flow Rate 0.8 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode ESI Positive
MRM Transition Hypothetical: Precursor Ion (M+H)⁺: m/z 275.1 → Product Ion: m/z 199.0
Gas Temp. 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V

Comprehensive Method Validation Protocol (ICH Q2(R1))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7]

Diagram of the LC-MS Validation Workflow:

LC-MS Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_rep Finalization Dev Method Development & Optimization Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Overall workflow for LC-MS method validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation (or stress testing) is critical for developing stability-indicating methods.[8][9] It helps to identify potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.[10][11]

Experimental Protocol:

  • Prepare a stock solution of 2-Bromo-5-isopropoxybenzohydrazide (1 mg/mL) in methanol.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to a final concentration of ~10 µg/mL and analyze by LC-MS/MS.

  • Analyze an unstressed sample and a blank (diluent) for comparison.

  • Evaluate peak purity of the analyte in the presence of degradation products using a diode array detector (if available) and by ensuring no interfering peaks at the analyte's retention time in the mass chromatogram.

Diagram of the Forced Degradation Logic:

Forced Degradation Study cluster_stress Stress Conditions Parent Parent Compound (2-Bromo-5-isopropoxybenzohydrazide) Acid Acid Hydrolysis (HCl, Heat) Parent->Acid Base Base Hydrolysis (NaOH, Heat) Parent->Base Oxidation Oxidation (H2O2) Parent->Oxidation Thermal Thermal (Dry Heat) Parent->Thermal Photo Photolytic (UV Light) Parent->Photo Analysis LC-MS Analysis: Demonstrate Specificity (Peak Purity & Resolution) Parent->Analysis Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->Analysis

Caption: Logic of a forced degradation study.

Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks and any peaks from the blank/placebo, with a resolution factor (Rs) > 2.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[7]

Experimental Protocol:

  • Prepare a stock solution of 2-Bromo-5-isopropoxybenzohydrazide (100 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r), slope, and y-intercept.

Hypothetical Linearity Data:

Concentration (ng/mL)Mean Peak Area (n=3)
1.05,250
5.026,100
25.0130,200
100.0515,500
500.02,580,000
1000.05,195,000
Regression Results r > 0.998

Acceptance Criteria: Correlation coefficient (r) should be ≥ 0.995.

Accuracy (Trueness)

Accuracy is the closeness of the test results to the true value. It is typically assessed using a spike-recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the matrix with the analyte at three concentration levels (e.g., low, medium, high) across the linear range. A common choice is 80%, 100%, and 120% of the target concentration.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Accuracy Data:

Spike LevelTheoretical Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery
Low (80%)8078.998.6
Medium (100%)100101.2101.2
High (120%)120117.597.9

Acceptance Criteria: Mean recovery should be within 90-110% for assay-level concentrations.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Variation within the same lab, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set and for the combined data.

Hypothetical Precision Data:

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
100% Conc.0.8%1.3%

Acceptance Criteria: %RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol (Signal-to-Noise Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical LOD & LOQ Data:

ParameterConcentration (ng/mL)Basis
LOD 0.2S/N Ratio ≈ 3
LOQ 0.7S/N Ratio ≈ 10

Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 15%) and accuracy (recovery 80-120%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters.

  • Vary each parameter slightly (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2).

  • Analyze a standard sample under each modified condition.

  • Assess the impact on retention time, peak area, and tailing factor.

Hypothetical Robustness Data:

Parameter VariedResultImpact
Flow Rate (0.7 mL/min)Retention time shifted, but resolution maintained.Robust
Column Temp (42°C)Minor shift in retention time, peak area consistent.Robust
% Acetonitrile (±2%)Minor shift in retention time, peak area consistent.Robust

Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., tailing factor, plate count) and the final calculated concentration should not be significantly affected.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the LC-MS validation of 2-Bromo-5-isopropoxybenzohydrazide. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness in accordance with ICH Q2(R1) guidelines, the resulting analytical method is demonstrated to be reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment. The inherent selectivity and sensitivity of LC-MS/MS make it a superior choice for this application, ensuring the quality and stability of the compound can be monitored with the highest degree of confidence.

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Agilent. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Retrieved from [Link]

Sources

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